![molecular formula C23H21N3O6S2 B2926076 methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 443108-12-1](/img/no-structure.png)

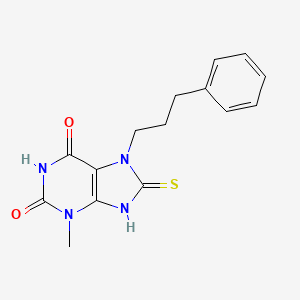

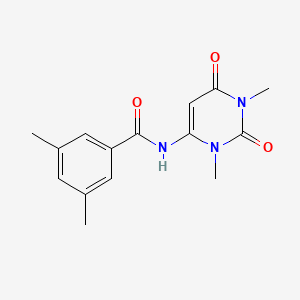

methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinazoline, a class of organic compounds that have been studied for their various biological activities . It contains several functional groups, including a carbamoyl group, a thioxo group, and a carboxylate group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of thiazoloquinazoline derivatives, including compounds similar to methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate, has been a subject of interest due to their complex structure and potential biological activities. These compounds are synthesized through various chemical reactions, including the condensation of amino acids with isothiocyanates and subsequent treatment with alkalis or through photoinduced heterocyclization processes. The synthesized compounds are characterized using techniques such as IR, NMR, and mass spectral studies, which confirm their structures and purity (Budruev et al., 2021; El-Gazzar et al., 2009).

Biological Activities

The biological activities of thiazoloquinazoline derivatives have been extensively studied. These compounds exhibit a range of biological properties, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities. For instance, certain derivatives have shown potent in vitro antitumor activity against various cancer cell lines, demonstrating broad-spectrum antitumor activity with significant potency compared to known anticancer agents. Additionally, some compounds displayed selective activities toward specific cancer cell lines, indicating their potential for targeted cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Moreover, some thiazoloquinazoline derivatives have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This suggests their potential application in treating infectious diseases. The compounds' structures contribute to their activity, with specific substitutions enhancing their efficacy (Ashok Kumar et al., 2011).

In addition to antimicrobial and antitumor activities, certain derivatives have been evaluated for their anti-oxidant, anti-inflammatory, and analgesic properties, further highlighting the therapeutic potential of thiazoloquinazoline compounds. These activities suggest their possible use in treating inflammation, pain, and oxidative stress-related conditions (A. El-Gazzar et al., 2009).

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. Given the biological activities reported for other quinazoline derivatives, it could be interesting to explore this compound’s potential as a therapeutic agent .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 3,4-dimethoxyphenethylamine with ethyl isothiocyanate to form the intermediate ethyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-4,5-dihydro-1H-thiazole-5-carboxylate. This intermediate is then reacted with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl isothiocyanate", "2-chloro-3-formylquinazoline", "methyl chloroformate", "triethylamine", "dimethylformamide", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in dimethylformamide (DMF), add ethyl isothiocyanate (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add methyl chloroformate (1.2 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.", "Step 4: To a solution of the intermediate ethyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-4,5-dihydro-1H-thiazole-5-carboxylate in DMF, add 2-chloro-3-formylquinazoline (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.", "Step 6: Purify the final product by column chromatography using a suitable solvent system." ] } | |

| 443108-12-1 | |

Formule moléculaire |

C23H21N3O6S2 |

Poids moléculaire |

499.56 |

Nom IUPAC |

methyl 3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |

InChI |

InChI=1S/C23H21N3O6S2/c1-30-16-7-4-12(10-17(16)31-2)8-9-24-21(28)18-19-25-20(27)14-6-5-13(22(29)32-3)11-15(14)26(19)23(33)34-18/h4-7,10-11H,8-9H2,1-3H3,(H,24,28)(H,25,27) |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2925994.png)

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)

![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)